molecular formula C11H21ClN2O2 B1381144 tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride CAS No. 1434142-28-5

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride

Cat. No. B1381144
M. Wt: 248.75 g/mol
InChI Key: HPGJJHJYXDCYAU-UHFFFAOYSA-N
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Description

Tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride (TBASP) is a synthetic compound that has been used for a variety of scientific applications. TBASP is a derivative of the 5-azaspiro[2.4]heptane ring system, which is a bicyclic system composed of two fused cyclohexane rings. TBASP has been used in a variety of synthetic organic chemistry reactions, including the synthesis of heterocyclic compounds, peptides, and polymers. Additionally, TBASP has been used in biochemistry, as it has been found to be a potent inhibitor of certain enzymes.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Routes : Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
  • Enantioselective Synthesis : López et al. (2020) detail the catalytic and enantioselective preparation of tert-butyl (S)-4-methyleneprolinate, a precursor to N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the synthesis of antiviral ledipasvir (López et al., 2020).

Medicinal Chemistry and Drug Discovery

  • Antibacterial Agents : Kimura et al. (1994) synthesized a series of novel chiral quinolones with a 7-amino-5-azaspiro[2.4]heptan-5-yl moiety, exhibiting potent antibacterial properties against Gram-positive and Gram-negative bacteria (Kimura et al., 1994).
  • Respiratory Tract Infections : Odagiri et al. (2013) designed and synthesized novel quinolines with a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety, showing potent in vitro and in vivo antibacterial activity against respiratory pathogens (Odagiri et al., 2013).
  • Dopamine D3 Receptor Antagonists : Micheli et al. (2016) describe a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes with high affinity and selectivity at the dopamine D3 receptor, important for drug discovery in neuropsychiatric disorders (Micheli et al., 2016).

Novel Compound Synthesis

  • Gabapentin-base Derivatives : Amirani Poor et al. (2018) developed a novel synthesis involving gabapentin with tert-butyl azaspirocycles, demonstrating the versatility of this compound in creating biologically active compounds (Amirani Poor et al., 2018).
  • Diversity-Oriented Synthesis : Wipf et al. (2004) utilized multicomponent condensation to create functionalized pyrrolidines, piperidines, and azepines from 5-azaspiro[2.4]heptanes, which are important for drug discovery (Wipf et al., 2004).

Pharmacology and Drug Development

  • JAK1 Selective Inhibitors : Chough et al. (2018) reported the design and synthesis of (R)-6c, a JAK1 selective inhibitor, based on a 5-azaspiro[2.4]heptan-7-amine scaffold, showing efficacy in in vivo studies for inflammatory diseases (Chough et al., 2018).
  • Orexin Receptor Antagonists : Stasi et al. (2013) discovered a novel class of 5-azaspiro[2.4]heptane dual orexin receptor antagonists with potential application in sleep disorders and other neurologic conditions (Stasi et al., 2013).

properties

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-11(8)4-5-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGJJHJYXDCYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride

CAS RN

1434142-28-5
Record name Carbamic acid, N-5-azaspiro[2.4]hept-1-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434142-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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